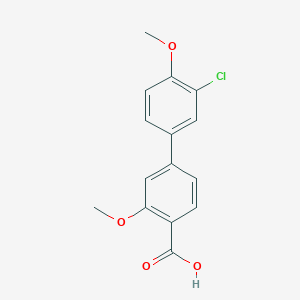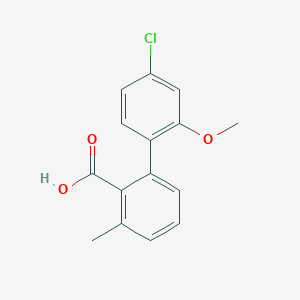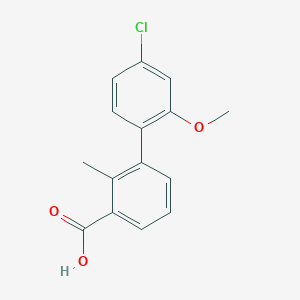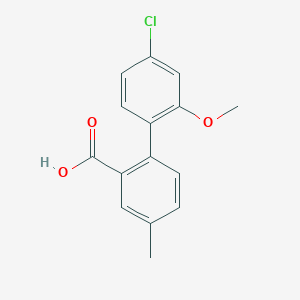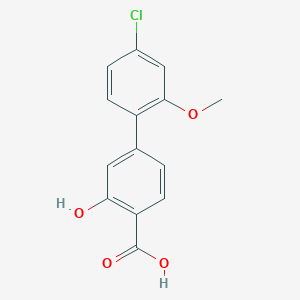
4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-2-methoxyphenyl)-2-hydroxybenzoic acid, also known as 4-chloro-2-methoxybenzoic acid (CMBA) is a phenolic compound with a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been studied extensively in recent years, and its unique properties have been used to develop various products and processes.
作用機序
The mechanism of action of CMBA is not completely understood. However, it is known that CMBA is a phenolic compound, which means that it is capable of forming hydrogen bonds with other molecules. This allows CMBA to interact with other molecules and affect their properties. Additionally, CMBA is a weak acid, which means that it can act as a proton donor in certain reactions. Finally, CMBA has been found to have antioxidant properties, which means that it can scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMBA are not fully understood. However, CMBA has been found to have a variety of effects on the body. CMBA has been found to have anti-inflammatory properties, which means that it can reduce inflammation in the body. Additionally, CMBA has been found to have antifungal and antiviral properties, which means that it can help to prevent the growth of fungi and viruses. Finally, CMBA has been found to have antioxidant properties, which means that it can protect cells from oxidative damage.
実験室実験の利点と制限
CMBA has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of CMBA is its low cost and easy availability. Additionally, CMBA is relatively stable and has a low melting point, making it easy to work with. Finally, CMBA is non-toxic, making it safe for use in laboratory experiments.
However, CMBA also has a number of limitations. One of the main limitations is that CMBA is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, CMBA is not very stable in the presence of light and heat, making it difficult to use in certain experiments. Finally, CMBA is not very soluble in organic solvents, making it difficult to use in certain reactions.
将来の方向性
Given the wide range of applications of CMBA, there are a number of potential future directions for research. One potential area of research is the development of new synthetic methods for CMBA. Additionally, further research into the biochemical and physiological effects of CMBA could lead to the development of new pharmaceuticals and other products. Finally, further research into the antioxidant properties of CMBA could lead to the development of new products and processes for protecting cells from oxidative damage.
合成法
CMBA can be synthesized through a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Ullmann reaction. The Williamson ether synthesis is the most common method for synthesizing CMBA. This method involves the reaction of a phenol and an alkyl halide in the presence of an alkoxide base. The Mitsunobu reaction is another method for synthesizing CMBA, which involves the reaction of a phenol and an alkyl halide in the presence of a phosphine oxide. Finally, the Ullmann reaction is a method for synthesizing CMBA by reacting a phenol with an alkyl halide in the presence of a copper salt.
科学的研究の応用
CMBA has been studied extensively in recent years and has been found to have a wide range of applications in the fields of scientific research and laboratory experiments. CMBA has been used in the synthesis of various organic compounds, such as 1,2-dihydroxybenzene and 1,3-dihydroxybenzene. CMBA has also been used in the synthesis of a variety of pharmaceuticals, including antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, CMBA has been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers, such as polyurethanes and polystyrenes.
特性
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c1-19-13-7-9(15)3-5-10(13)8-2-4-11(14(17)18)12(16)6-8/h2-7,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBATLZTWNDXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691071 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-48-9 |
Source


|
| Record name | 4'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
